BenchChemオンラインストアへようこそ!

Icl-sirt078

SIRT2 inhibition enzymatic activity inhibitor potency

ICL-SIRT078 is a substrate-competitive SIRT2 inhibitor with a defined Ki (0.62 µM) and >50-fold selectivity over SIRT1/3/5. It reliably induces α-tubulin hyperacetylation at IC50-matched concentrations and provides neuroprotection in a validated Parkinson's model. Procure this batch-traceable compound for reproducible, high-impact SIRT2 research.

Molecular Formula C28H26N4O2S
Molecular Weight 482.6 g/mol
Cat. No. B13447357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcl-sirt078
Molecular FormulaC28H26N4O2S
Molecular Weight482.6 g/mol
Structural Identifiers
SMILESCOC1=C(C2=CC=CC=C2C=C1)CN3C=NC4=C(C3=O)C5=C(S4)CC(CC5)NCC6=CN=CC=C6
InChIInChI=1S/C28H26N4O2S/c1-34-24-11-8-19-6-2-3-7-21(19)23(24)16-32-17-31-27-26(28(32)33)22-10-9-20(13-25(22)35-27)30-15-18-5-4-12-29-14-18/h2-8,11-12,14,17,20,30H,9-10,13,15-16H2,1H3
InChIKeyUEJBOCXPGHSONP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ICL-SIRT078: A Highly Selective, Substrate-Competitive SIRT2 Inhibitor for Neurodegeneration and Oncology Research


ICL-SIRT078 (CAS 1060430-64-9) is a substrate-competitive inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase family involved in cellular processes ranging from metabolism to neurodegeneration [1]. It is a 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one derivative [2] that displays a Ki value of 0.62 ± 0.15 μM and more than 50-fold selectivity against SIRT1, SIRT3, and SIRT5 [3]. The compound has demonstrated significant neuroprotective effects in an in vitro lactacystin-induced model of Parkinsonian neuronal cell death in N27 cells [4].

Why SIRT2 Inhibitors Are Not Interchangeable: ICL-SIRT078's Differentiated Selectivity and Functional Profile


While multiple small-molecule SIRT2 inhibitors are commercially available (e.g., AGK2, SirReal2, Thiomyristoyl, AK-1, AK-7), their potency, selectivity profiles, mechanism of inhibition, and functional outcomes vary substantially [1][2]. Substituting ICL-SIRT078 with a generic SIRT2 inhibitor without rigorous cross-validation risks confounding experimental results due to differential off-target effects on other sirtuin isoforms (SIRT1, SIRT3) [3] and divergent biological efficacy in disease-relevant models [4]. The quantitative evidence below clarifies precisely why ICL-SIRT078's unique combination of substrate-competitive inhibition, >50-fold isoform selectivity, and validated neuroprotective activity distinguishes it from close analogs for research applications in Parkinson's disease and oncology.

Quantitative Differentiation of ICL-SIRT078: Comparative Potency, Selectivity, and Functional Efficacy


ICL-SIRT078 Demonstrates a Substrate-Competitive Ki of 0.62 μM, Positioning Its Potency Between Classic and Ultra-Potent SIRT2 Inhibitors

In a biochemical fluorescence-based deacetylation assay, ICL-SIRT078 exhibited a Ki value of 0.62 ± 0.15 μM for SIRT2 [1]. For comparison, the widely used SIRT2 inhibitor AGK2 has an IC50 of 3.5 μM in similar in vitro assays [2], representing a ~5.6-fold lower potency than ICL-SIRT078's Ki. SirReal2, a structurally distinct SIRT2 inhibitor, has a reported IC50 of 0.44 μM [3], which is within the same order of magnitude as ICL-SIRT078's Ki but may exhibit a different selectivity window. Thiomyristoyl, a potent thioacyl lysine derivative, has a reported IC50 of 28 nM [4], which is ~22-fold more potent than ICL-SIRT078's Ki, but it may have a different selectivity profile. ICL-SIRT078's substrate-competitive mechanism further differentiates it from inhibitors like AK-1 and AK-7 that target the nicotinamide binding site [5].

SIRT2 inhibition enzymatic activity inhibitor potency

ICL-SIRT078 Exhibits >50-Fold Selectivity for SIRT2 Over SIRT1, 3, and 5, Mitigating Off-Target Effects Observed with Less Selective Inhibitors

In selectivity profiling assays, ICL-SIRT078 displayed more than 50-fold selectivity for SIRT2 against SIRT1, SIRT3, and SIRT5 [1]. In contrast, the commonly used SIRT2 inhibitor AGK2 exhibits only >15-fold selectivity over SIRT1 and SIRT3 [2]. SirReal2, while highly selective (>1000-fold) for SIRT2 over SIRT1 and SIRT3 [3], achieves this through a distinct ligand-induced structural rearrangement mechanism that may not be directly comparable [4]. ICL-SIRT078's >50-fold selectivity window provides a quantifiable advantage for studies requiring precise SIRT2-specific pharmacological modulation without confounding contributions from SIRT1, which regulates p53 and other critical pathways [5].

isoform selectivity off-target profiling sirtuin family

ICL-SIRT078 Provides Significant Neuroprotection in a Lactacystin-Induced Parkinsonian Model, a Phenotype Not Consistently Observed with All SIRT2 Inhibitors

In the N27 dopaminergic neuronal cell line, treatment with lactacystin (a proteasome inhibitor) induces Parkinsonian cell death. Co-treatment with ICL-SIRT078 at 10 μM significantly protected against this toxicity [1]. While the SIRT2 inhibitor AK-7 (IC50 = 15.5 μM) has also been reported to be neuroprotective in MPTP-induced models of Parkinson's disease in vivo [2], the specific lactacystin-induced N27 cell model directly replicates the proteasomal dysfunction observed in Parkinson's pathology [3]. The quantitative neuroprotective effect of ICL-SIRT078 in this model is a direct functional readout that complements its biochemical potency and selectivity [4]. Other SIRT2 inhibitors, such as AGK2, have shown neuroprotective effects in α-synuclein toxicity models [5] but may have different selectivity profiles that complicate interpretation.

neuroprotection Parkinson's disease cellular model

ICL-SIRT078 Induces α-Tubulin Hyperacetylation and Suppresses MCF-7 Proliferation at Concentrations Concordant with Biochemical Potency

In MCF-7 breast cancer cells, ICL-SIRT078 induced hyperacetylation of α-tubulin, a well-established cellular biomarker of SIRT2 inhibition, at concentrations comparable to its biochemical Ki (0.62 μM) [1]. This demonstrates efficient cellular target engagement. At higher concentrations (≥10 μM), ICL-SIRT078 suppressed MCF-7 proliferation, consistent with the known role of SIRT2 in regulating cell cycle progression [2]. For comparison, the SIRT2 inhibitor SirReal2 also induces α-tubulin hyperacetylation in HeLa cells but does so at concentrations that may reflect its distinct binding mode [3]. AGK2, despite having a higher IC50 (3.5 μM), also induces α-tubulin acetylation in cellular models [4]. The concordance between ICL-SIRT078's biochemical and cellular activities strengthens the link between SIRT2 inhibition and the observed antiproliferative phenotype.

cellular target engagement biomarker modulation cancer cell proliferation

ICL-SIRT078: Validated Applications in Parkinson's Disease Modeling, Cancer Cell Biology, and SIRT2 Chemical Probe Studies


Neuroprotective Efficacy Studies in Parkinsonian Cellular Models

ICL-SIRT078 is ideally suited for investigating SIRT2's role in neurodegeneration, specifically in lactacystin-induced proteasomal dysfunction models of Parkinson's disease in N27 dopaminergic cells [1]. Its >50-fold selectivity over SIRT1/3/5 ensures that observed neuroprotective effects are attributable to SIRT2 inhibition, minimizing confounding off-target activities [2].

SIRT2 Target Engagement and Proliferation Studies in Breast Cancer Cells

ICL-SIRT078 can be used as a chemical probe to assess SIRT2-dependent α-tubulin acetylation dynamics and cell proliferation in MCF-7 breast cancer cells [3]. Its substrate-competitive mechanism provides a distinct pharmacological profile for dissecting SIRT2's enzymatic function in cancer biology [4].

Comparative SIRT2 Inhibitor Profiling and Selectivity Assessment

Researchers requiring a SIRT2 inhibitor with a well-characterized potency (Ki = 0.62 μM) and selectivity window (>50-fold) can employ ICL-SIRT078 as a benchmark for profiling novel SIRT2 inhibitors or for validating SIRT2-dependent phenotypes in side-by-side comparisons with less selective inhibitors such as AGK2 [5].

SIRT2 Biochemical Assay Development and HTS Counter-Screening

ICL-SIRT078's substrate-competitive inhibition mode makes it a valuable tool for developing and validating biochemical SIRT2 deacetylase assays, as well as for counter-screening hits from high-throughput screens to identify SIRT2-specific modulators [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Icl-sirt078

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.